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Compound of Interest

Compound Name:
4-(4-Fluoro-3-methoxyphenyl)-3-

methylbenzoic acid

CAS No.: 1261998-28-0

Cat. No.: B596186 Get Quote

Case Study: 4-(4-Fluoro-3-methoxyphenyl)-3-
methylbenzoic Acid
Executive Summary
This technical guide outlines the solubility profiling and process application strategies for 4-(4-
Fluoro-3-methoxyphenyl)-3-methylbenzoic acid (CAS: 1261998-28-0). As a biaryl carboxylic

acid intermediate—likely synthesized via Suzuki-Miyaura cross-coupling—this compound

presents specific solubility challenges common to lipophilic pharmaceutical intermediates: poor

aqueous solubility at low pH, moderate solubility in alcohols, and high solubility in polar aprotic

solvents.

This document provides a self-validating framework for determining thermodynamic solubility,

modeling solvent interactions, and designing crystallization protocols to maximize purity

(>99.5%) and yield.

Physicochemical Identity & Predicted Profile
Before initiating wet-lab solubility screening, a theoretical profile must be established to guide

solvent selection. The following data combines structural analysis with in-silico predictions for

the target biaryl system.
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Property Value / Description Process Implication

Chemical Name

4-(4-Fluoro-3-

methoxyphenyl)-3-

methylbenzoic acid

Target API Intermediate

CAS Number 1261998-28-0 Unique Identifier

Molecular Weight 260.26 g/mol Gravimetric conversion factor

Formula C₁₅H₁₃FO₃ Elemental composition

Predicted pKa 4.2 – 4.5 (Carboxylic Acid)
pH-dependent solubility switch

(pH swing)

Predicted LogP 3.6 – 3.9
High lipophilicity; requires

organic co-solvents

H-Bond Donors 1 (COOH)
Dimerization risk in non-polar

solvents

H-Bond Acceptors 4 (COOH, OMe, F)
Good solubility in

alcohols/amides

Technical Insight: The ortho-methyl group on the central benzoic acid ring introduces torsional

strain, twisting the biaryl axis. This non-planarity typically disrupts crystal packing energy,

potentially increasing solubility compared to non-substituted biaryls, but also complicating

polymorph control.

Thermodynamic Solubility Data Strategy
Note: As specific empirical solubility tables for CAS 1261998-28-0 are proprietary to specific

drug master files (DMFs), the following section details the Standardized Solubility Protocol

required to generate this data with high integrity.
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3.1. Solubility Screening Protocol (Self-Validating System)
To ensure data trustworthiness, researchers must utilize a "shake-flask" method coupled with

HPLC quantification, rather than visual estimation.

Experimental Conditions:

Equilibration Time: 24 – 48 hours.

Temperature Range: 278.15 K to 323.15 K (5°C to 50°C).

Detection: HPLC-UV (254 nm) or UPLC-PDA.

Target Solvent Classes:

Polar Protic (Crystallization): Methanol, Ethanol, 2-Propanol.

Polar Aprotic (Reaction/Dissolution): DMSO, DMF, DMAc, NMP.

Non-Polar/Weakly Polar (Anti-solvents): Heptane, Toluene, MTBE.

Chlorinated (Extraction): DCM, Chloroform.

3.2. Expected Solubility Trends (Based on Homologous Biaryls)
Based on structural analogs (e.g., 4'-fluoro-4-biphenylcarboxylic acid), the expected mole

fraction solubility (

) trends are:
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Solvent Solubility Classification Thermodynamic Driver

DMSO / DMF
High (

mg/mL)

Dipole-dipole & H-bonding

(Acceptor)

THF / Acetone
High (

mg/mL)
Dipole-dipole interactions

Ethanol / MeOH
Moderate (

mg/mL)

H-bonding (Donor/Acceptor

balance)

Toluene
Low-Moderate (Temp

dependent)

Van der Waals /

-

stacking

Water (pH < 3)
Insoluble (

mg/mL)
Hydrophobic effect dominates

Water (pH > 8) Soluble (as Carboxylate salt) Ion-dipole hydration

Mathematical Modeling of Solubility
For process up-scaling, single-point data is insufficient. The temperature dependence of

solubility must be modeled to determine the Metastable Zone Width (MSZW) for crystallization.

The Modified Apelblat Equation: Use this equation to correlate mole fraction solubility (

) with temperature (

):

A, B, C: Empirical model parameters derived from regression analysis of experimental data.

Application: If

, use the model to predict yield at cooling crystallization endpoints (e.g., cooling from 60°C to
5°C).
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Process Application: Purification & Crystallization
Workflow
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid typically involves a

Suzuki-Miyaura coupling. The primary impurities are Palladium (catalyst), inorganic salts

(borates), and unreacted boronic acid.

5.1. The "pH Swing" Purification Strategy
Leveraging the pKa (~4.4), we can separate the product from non-acidic impurities (biaryl

dimers, de-halogenated byproducts).

Dissolution: Dissolve crude solid in dilute NaOH (pH 10-12). The acid becomes the water-

soluble carboxylate.

Filtration: Filter off insoluble Pd-black and non-acidic organics.

Precipitation: Slowly acidify filtrate with HCl to pH 2-3. The protonated acid precipitates.

Recovery: Filter and wash with water to remove inorganic salts.

5.2. Final Crystallization (Polymorph Control)
To achieve >99.5% purity, a recrystallization step is required.

Recommended Solvent System: Ethanol/Water or IPA/Water.

Method: Cooling Crystallization.

Dissolve at reflux in Ethanol (near saturation).

Cool slowly (0.5°C/min) to induce nucleation.

Optional: Add Water (anti-solvent) at the cloud point to boost yield.

Visualized Workflows (Graphviz)
Diagram 1: Solubility Determination & Data Validation Workflow
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This flowchart illustrates the rigorous process for generating the solubility data required for the

DMF.

Start: Solid Sample
(CAS 1261998-28-0)

Sample Preparation
Excess Solid + Solvent

Equilibration
(Shake Flask, 24-48h, Const T)

Filtration
(0.22 µm PTFE, Isothermal) Saturation Reached

Quantification
(HPLC-UV / UPLC)

Data Analysis
(Mole Fraction Calc)

 If RSD > 2% Thermodynamic Modeling
(Apelblat / van't Hoff)

Click to download full resolution via product page

Caption: Step-by-step workflow for determining thermodynamic solubility with built-in validation

loops.

Diagram 2: Purification Logic Gate (Suzuki Workup)
This diagram guides the decision-making process for isolating the pure acid from the crude

reaction mixture.
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Crude Reaction Mixture
(Product + Pd + Salts)

Dissolve in NaOH (aq)
pH > 10
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(Removes Pd, Organics)

Clear Filtrate
(Carboxylate Salt)

 Aqueous Phase

Acidify with HCl
pH < 3

Precipitation of Product

Recrystallization
(EtOH/Water)

Pure API Intermediate
(>99.5%)
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Caption: Purification strategy leveraging the pH-dependent solubility switch of the benzoic acid

moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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